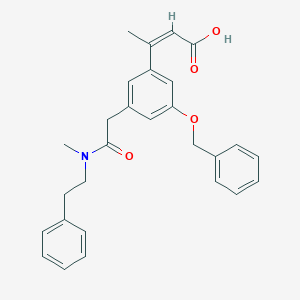
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid (MPEP) is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid is a selective antagonist of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound is able to modulate the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to modulate the release of glutamate, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid. One area of research is the development of more selective mGluR5 antagonists that can be used to modulate the activity of specific neuronal populations. Another area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research into the potential side effects and long-term effects of this compound use in humans.
Synthesemethoden
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques. One commonly used method involves the reaction of 2-(benzyloxy)cinnamic acid with N-Boc-protected 2-(methylamino)acetaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of anxiety, depression, and addiction-related behaviors. This compound has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
181268-76-8 |
|---|---|
Molekularformel |
C7H6F3N3O |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(Z)-3-[3-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-5-phenylmethoxyphenyl]but-2-enoic acid |
InChI |
InChI=1S/C28H29NO4/c1-21(15-28(31)32)25-16-24(17-26(19-25)33-20-23-11-7-4-8-12-23)18-27(30)29(2)14-13-22-9-5-3-6-10-22/h3-12,15-17,19H,13-14,18,20H2,1-2H3,(H,31,32)/b21-15- |
InChI-Schlüssel |
OZIZIDNVWOMCNY-QNGOZBTKSA-N |
Isomerische SMILES |
C/C(=C/C(=O)O)/C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyme |
5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid 5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid, (E)-isomer MPOB-cinnamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



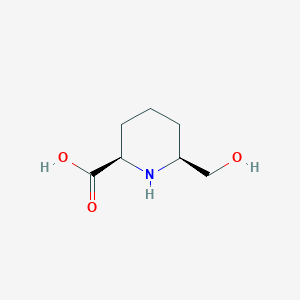
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
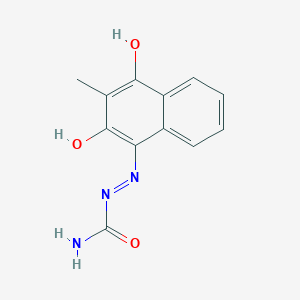
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
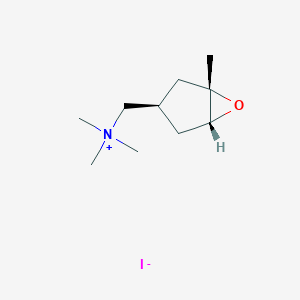
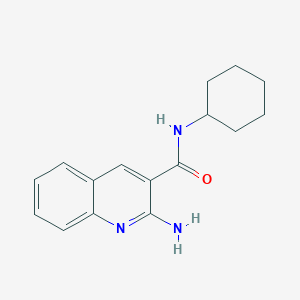
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
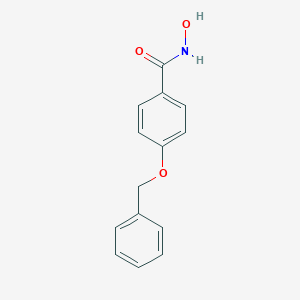
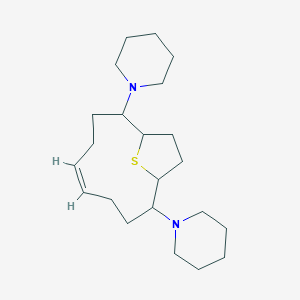
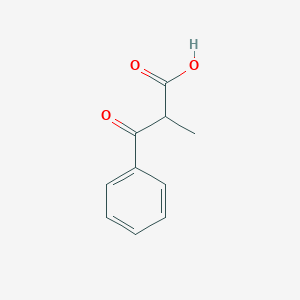
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)